molecular formula C14H15ClO2 B1211735 Clofurac CAS No. 60986-89-2

Clofurac

Cat. No.: B1211735
CAS No.: 60986-89-2
M. Wt: 250.72 g/mol
InChI Key: FFPGKSCPXZYKFO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of clofurac typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Clofurac undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce different substituents into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Clofurac has several scientific research applications:

    Chemistry: Used as a reference compound in the study of anti-inflammatory agents.

    Biology: Investigated for its effects on inflammatory pathways and cellular responses.

    Medicine: Explored for potential therapeutic applications in treating inflammatory diseases.

    Industry: Utilized in the development of new anti-inflammatory drugs and formulations.

Mechanism of Action

Clofurac exerts its anti-inflammatory effects by inhibiting the synthesis of prostaglandins, specifically prostaglandin E2 and prostaglandin F2 alpha . This inhibition occurs through the blockade of cyclooxygenase enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. By reducing prostaglandin levels, this compound decreases inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Clofurac

This compound is unique in its higher efficacy in certain models of inflammation compared to other NSAIDs like diclofenac . Its specific inhibition of prostaglandin E2 and prostaglandin F2 alpha synthesis distinguishes it from other compounds.

Properties

CAS No.

60986-89-2

Molecular Formula

C14H15ClO2

Molecular Weight

250.72 g/mol

IUPAC Name

5-chloro-6-cyclohexyl-3H-1-benzofuran-2-one

InChI

InChI=1S/C14H15ClO2/c15-12-6-10-7-14(16)17-13(10)8-11(12)9-4-2-1-3-5-9/h6,8-9H,1-5,7H2

InChI Key

FFPGKSCPXZYKFO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=C(C=C3CC(=O)OC3=C2)Cl

Canonical SMILES

C1CCC(CC1)C2=C(C=C3CC(=O)OC3=C2)Cl

Synonyms

5-CCHDHBF
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one

Origin of Product

United States

Synthesis routes and methods

Procedure details

5 g of 5-chloro-4-cyclohexyl-2-hydroxyphenylacetic acid are dissolved in toluene with heating, 50 mg of p-toluenesulphonic acid are added, and the mixture is boiled in a water separator for 3 hours. The oil obtained after evaporation is purified on a 100-fold quantity of silica gel Merck. The desired product is eluted with chloroform and recrystallized from methylene chloride/petroleum ether. The crystals have an M.P. of 100°-102°.
Name
5-chloro-4-cyclohexyl-2-hydroxyphenylacetic acid
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5 g
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three

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